molecular formula C14H19N3O4 B2652135 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea CAS No. 2415552-88-2

1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea

Cat. No. B2652135
CAS RN: 2415552-88-2
M. Wt: 293.323
InChI Key: SRGRKVSVRADVNK-UHFFFAOYSA-N
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Description

1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea, also known as DMF-DMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea is its versatility, as it can be used in a variety of scientific research fields. This compound is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of this compound is its potential toxicity, as it has been found to be cytotoxic at high concentrations.

Future Directions

There are several future directions for research on 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea. One area of interest is the development of this compound as a potential anticancer agent, as it has shown promising results in vitro. Another area of interest is the development of this compound as a drug delivery system, as it has the potential to improve the efficacy and specificity of drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea can be synthesized through a multistep process that involves the reaction of furfural with dimethylamine to form 5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-carbaldehyde. This intermediate is then reacted with 2-methoxyethylamine and urea to produce the final product, this compound.

Scientific Research Applications

1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In drug discovery, this compound has been investigated for its potential as a drug delivery system, as it can be used to encapsulate and deliver drugs to specific targets in the body. In material science, this compound has been studied for its potential as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9-13(10(2)21-17-9)12-5-4-11(20-12)8-16-14(18)15-6-7-19-3/h4-5H,6-8H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRKVSVRADVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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